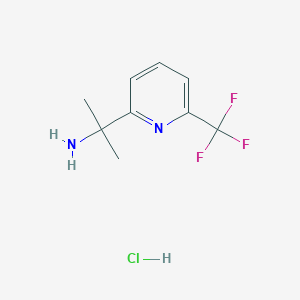![molecular formula C7H15ClFNO B1442030 3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride CAS No. 1220038-77-6](/img/structure/B1442030.png)
3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride, also known as FMPH HCl, is a chemical compound derived from pyrrolidine. It has a molecular weight of 169.63 and a molecular formula of C7H15ClFNO .
Molecular Structure Analysis
The InChI code for 3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride is 1S/C6H12FNO.ClH/c7-2-4-9-6-1-3-8-5-6;/h6,8H,1-5H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a core component of "3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride," is widely utilized in medicinal chemistry due to its versatility and ability to enhance pharmacological profiles. It is often employed in the design of bioactive molecules with target selectivity. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are known for their sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. This review by Li Petri et al. (2021) delves into the synthetic strategies for these compounds, emphasizing the role of the pyrrolidine ring in drug discovery and the influence of steric factors on biological activity, thereby guiding medicinal chemists in the design of new compounds with varied biological profiles (Li Petri et al., 2021).
Synthesis of 3-Pyrrolin-2-Ones
3-Pyrrolin-2-ones, closely related to the pyrrolidine structure, serve as important synthetic targets due to their presence in natural products, diverse biological activity, and utility as building blocks for other materials. This review by Pelkey et al. (2015) systematically surveys literature on the de novo synthesis of 3-pyrrolin-2-ones from various precursors, highlighting one-component intramolecular cyclization, two-component intermolecular cyclization, and multicomponent intermolecular cyclization approaches. The review also discusses the influence of reaction conditions on the resulting 3-pyrrolin-2-one ring system, showcasing the synthetic versatility of this scaffold (Pelkey et al., 2015).
Pyrrolizidine Alkaloid Biosynthesis and Diversity
Pyrrolizidine alkaloids, while distinct from "3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride," provide insights into the diversity and biosynthesis of nitrogen-containing compounds in nature. Langel et al. (2011) explore the evolution of pyrrolizidine alkaloid biosynthesis in the Senecioneae tribe, detailing the role of homospermidine synthase in synthesizing specific intermediates. The study offers a glimpse into the genetic and enzymatic pathways that contribute to the diversity and complexity of alkaloids, which can offer perspectives on the synthetic pathways and biological implications of related structures like pyrrolidine derivatives (Langel et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-fluoroethoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO.ClH/c8-2-4-10-6-7-1-3-9-5-7;/h7,9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRESZZKVFRUYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCCF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride | |
CAS RN |
1220038-77-6 | |
| Record name | Pyrrolidine, 3-[(2-fluoroethoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



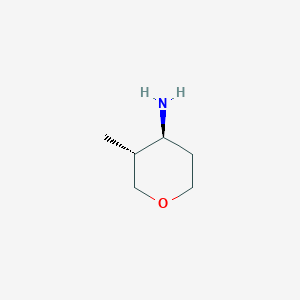
![5,6,7,8-tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1441952.png)
![1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1441953.png)
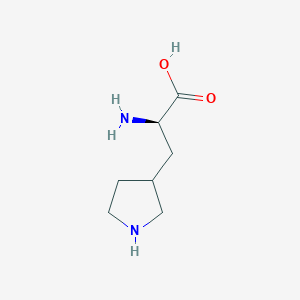

![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)

![Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1441961.png)
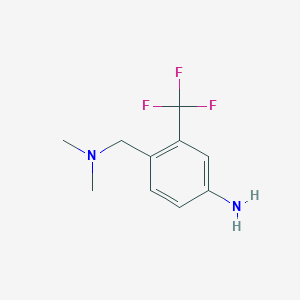
![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)

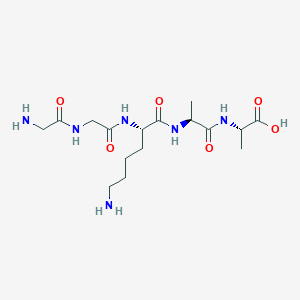
![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)
